![molecular formula C17H18N2O6 B2708061 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1421449-35-5](/img/structure/B2708061.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
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Overview
Description
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Synthesis of Furan Derivatives : A two-step synthesis involving Amberlyst-catalyzed processes has been applied to create 2,5-disubstituted furans, useful in pharmaceutical development, such as the synthesis of YC-1, highlighting the role of similar compounds in facilitating complex organic transformations (Palmieri, Gabrielli, & Ballini, 2010).
- Catalytic Activities : N,N'-Bisoxalamides, including compounds structurally related to the queried compound, have shown efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This demonstrates their potential as ligands in catalytic processes, contributing to pharmaceutical synthesis and materials science (Bhunia, Kumar, & Ma, 2017).
Biological Activity
- Antibacterial and Analgesic Properties : The synthesis of derivatives involving furan compounds has led to compounds with notable analgesic and antibacterial activities, underscoring the potential of furan-based molecules in drug development (Oleshchuk et al., 2019).
- Anti-tumor Activity : Benzo-furan derivatives have demonstrated promising anti-tumoral activities, which could be significant for the development of new cancer therapies (Diana et al., 2019).
Material Science
- Electrical Conductivity : Novel oxime compounds containing oxolane rings, related to the queried compound, have been synthesized and found to exhibit semiconducting properties. This suggests potential applications in the development of new materials for electronics (Aydogdu et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-12(13-2-1-7-23-13)5-6-18-16(21)17(22)19-9-11-3-4-14-15(8-11)25-10-24-14/h1-4,7-8,12,20H,5-6,9-10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXSDSHSUDDTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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